2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one
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Overview
Description
2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound with a distinctive fused pyridine and pyrimidine ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves cyclization reactions that create the fused ring system. Common starting materials include pyridine derivatives and urea or guanidine derivatives. Reaction conditions often require the presence of a strong base, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: Large-scale production of this compound may employ catalytic methods to increase yield and efficiency. Industrial synthesis routes focus on optimizing reaction conditions, including temperature, pressure, and catalyst selection, to produce the compound in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-dione derivatives, while reduction can produce tetrahydropyrido[4,3-d]pyrimidin-4-one compounds.
Scientific Research Applications
2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one has been studied extensively in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves interaction with specific molecular targets such as enzymes or receptors. The compound's unique ring structure allows it to fit into active sites, potentially inhibiting or modulating biological pathways. These interactions can lead to therapeutic effects, such as the inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one stands out due to its specific fused ring system, which can confer unique biological activities. Similar compounds include:
Pyrimidinone derivatives
Pyridine derivatives
Quinazolinone derivatives
Each of these compounds has distinct properties, but this compound's unique structure provides opportunities for developing novel pharmaceuticals and materials.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-3,9H,4H2,(H,10,11) |
InChI Key |
VHKYIBHFIHGULA-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(C=NC=C2)C(=O)N1 |
Origin of Product |
United States |
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